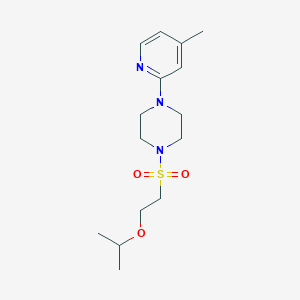
1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a piperazine ring substituted with a 2-propan-2-yloxyethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 4-Methylpyridine-2-carboxylic acid: This can be achieved through the oxidation of 4-methylpyridine using an oxidizing agent such as potassium permanganate.
Conversion to 4-Methylpyridin-2-yl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.
Formation of 1-(4-Methylpyridin-2-yl)piperazine: The acid chloride is reacted with piperazine to form the desired piperazine derivative.
Introduction of the 2-propan-2-yloxyethylsulfonyl group: This step involves the reaction of the piperazine derivative with 2-propan-2-yloxyethylsulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify other functional groups.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-methylpyridine-2-carboxylic acid, while reduction of the sulfonyl group can yield the corresponding piperazine derivative without the sulfonyl group.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpyridin-2-yl)piperazine: Lacks the 2-propan-2-yloxyethylsulfonyl group, which may result in different chemical and biological properties.
4-Methylpyridine-2-carboxylic acid: Contains a carboxylic acid group instead of the piperazine and sulfonyl groups.
2-(2-Propan-2-yloxyethylsulfonyl)piperazine: Lacks the pyridine ring, which may affect its overall reactivity and applications.
Uniqueness
1-(4-Methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine is unique due to the combination of its pyridine and piperazine rings, along with the presence of the 2-propan-2-yloxyethylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-4-(2-propan-2-yloxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-13(2)21-10-11-22(19,20)18-8-6-17(7-9-18)15-12-14(3)4-5-16-15/h4-5,12-13H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNFLPPRPCRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)S(=O)(=O)CCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methylsulfonylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7142888.png)
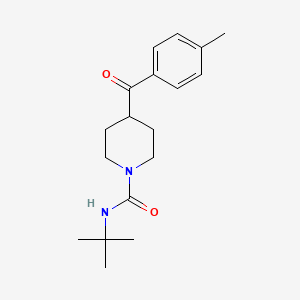
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B7142910.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea](/img/structure/B7142915.png)
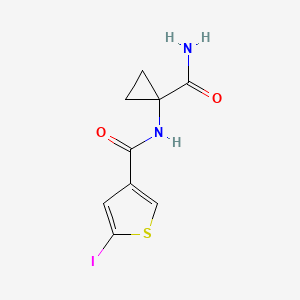
![8-(6-Methoxypyridine-3-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7142926.png)
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide](/img/structure/B7142934.png)
![5-[(5-Tert-butyl-1,3-thiazol-2-yl)sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7142937.png)
![N-[1-(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7142939.png)
![4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7142944.png)
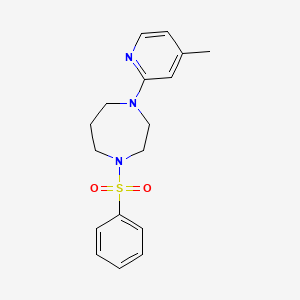
![1-[2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one](/img/structure/B7142958.png)
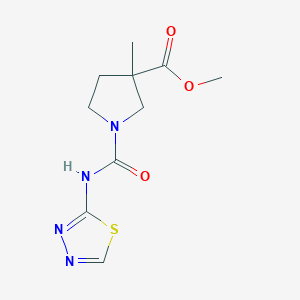
![2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B7142995.png)
